

The Synthesis and Discovery of Dibromodifluoromethane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibromodifluoromethane*

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Abstract

Dibromodifluoromethane (CBr_2F_2), a halogenated methane derivative also known as Halon 1202 or Freon 12B2, has a significant history in both industrial applications and synthetic chemistry. Initially explored during the burgeoning field of refrigerant research in the 1930s, its unique properties led to its prominent use as a highly effective fire suppression agent.^[1] Beyond its historical applications, **dibromodifluoromethane** serves as a valuable C1 building block in organic synthesis, particularly for the introduction of the difluoromethylene group. This guide provides a comprehensive overview of the discovery, synthesis, and key properties of **dibromodifluoromethane**, with a focus on detailed experimental protocols and quantitative data to support researchers and professionals in the field.

Discovery and Historical Context

The discovery of **dibromodifluoromethane** is rooted in the extensive research into chlorofluorocarbons (CFCs) and other halomethanes for refrigeration applications that took place in the early to mid-20th century. While not adopted as a primary refrigerant, its exceptional fire-extinguishing capabilities were quickly recognized.^[1] This led to its classification as a Halon, specifically Halon 1202, and its widespread use in fire extinguishers for its ability to suppress flames without leaving a residue. However, due to its ozone-depleting

potential, its production and use have been significantly curtailed under international agreements such as the Montreal Protocol. Despite its environmental concerns, **dibromodifluoromethane** remains a compound of interest in synthetic chemistry.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of **dibromodifluoromethane** is essential for its safe handling, application in synthesis, and characterization of reaction products.

Physical Properties

Property	Value	Source
Molecular Formula	CBr_2F_2	[1]
Molecular Weight	209.82 g/mol	[1]
Appearance	Colorless, non-flammable liquid or gas	[1][2]
Odor	Characteristic odor	[2][3]
Boiling Point	22.8 °C (73.0 °F; 295.9 K)	[1]
Melting Point	-141 °C (-221.8 °F; 132.15 K)	[4]
Density (liquid)	2.297 g/mL at 25 °C	[4]
Vapor Pressure	83 kPa at 20 °C	[1]
Solubility	Insoluble in water; Soluble in ether, acetone, benzene	[1]
Refractive Index (n _{20/D})	1.398	[4]

Spectroscopic Data

Spectrum Type	Key Peaks / Signals	Source
Mass Spectrometry (EI)	m/z 129, 131, 210	[5]
Infrared (IR) Spectroscopy	C-F and C-Br stretching and bending modes	[2][5]
¹³ C Nuclear Magnetic Resonance (¹³ C NMR)	Data available through spectral databases	[5]
¹⁹ F Nuclear Magnetic Resonance (¹⁹ F NMR)	Data available through spectral databases	[5][6]

Synthesis of Dibromodifluoromethane

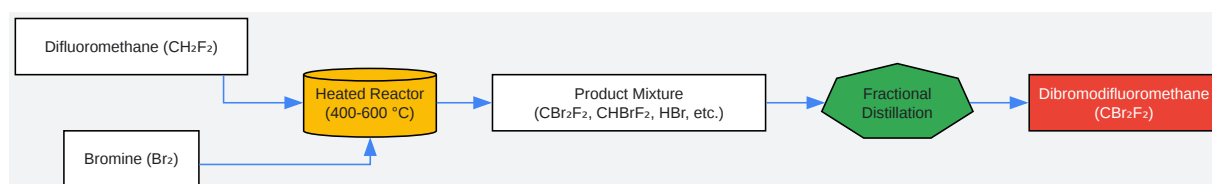
Dibromodifluoromethane can be synthesized through several key methods, primarily involving the halogenation of methane derivatives. The two most prominent methods are the vapor-phase bromination of difluoromethane and the fluorination of carbon tetrabromide.

Vapor-Phase Bromination of Difluoromethane

This method involves the direct bromination of difluoromethane (CH₂F₂) at elevated temperatures. The reaction proceeds via a free-radical chain mechanism.

- **Reaction Setup:** A vapor-phase mixture of difluoromethane and molecular bromine is passed through a heated reaction zone. The reactor can be an inert tube, such as one made of nickel or a nickel alloy, and can be packed with a material to increase surface area.
- **Reactant Ratios:** The molar ratio of bromine to difluoromethane can be varied to control the product distribution. For the production of **dibromodifluoromethane**, a molar ratio of bromine to difluoromethane of at least 1:1 is used, with ratios up to 25:1 being reported.[7]
- **Reaction Temperature:** The reaction is typically conducted at a temperature between 400 °C and 600 °C.[7]
- **Contact Time:** The contact time of the reactants in the heated zone is generally maintained between 1 and 25 seconds.[7]

- **Product Isolation and Purification:** The product stream exiting the reactor is a mixture of unreacted starting materials, the desired **dibromodifluoromethane**, bromodifluoromethane, and hydrogen bromide. The products are separated by fractional distillation. Unreacted starting materials can be recycled.



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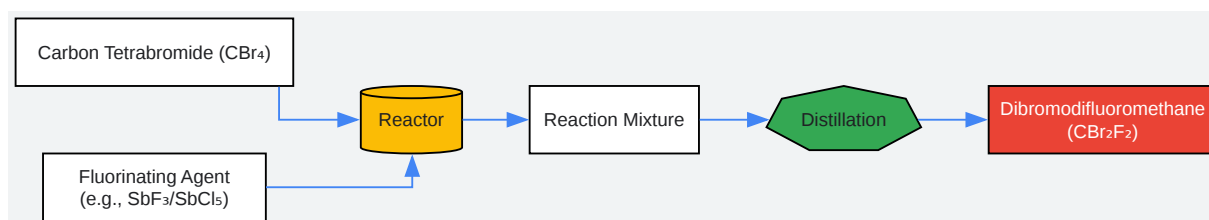
Caption: Vapor-phase bromination of difluoromethane.

Fluorination of Carbon Tetrabromide

This method involves a halogen exchange reaction where bromine atoms in carbon tetrabromide (CBr₄) are replaced by fluorine atoms. This can be achieved using various fluorinating agents. A common approach is a variation of the Swarts reaction.

- **Fluorinating Agent:** A common fluorinating agent for this reaction is antimony trifluoride (SbF₃) in the presence of a pentavalent antimony salt as a catalyst, or a mixture of antimony trifluoride and chlorine (Swarts reagent).[6]
- **Reaction Setup:** The reaction is typically carried out in a suitable reactor that can withstand the corrosive nature of the reactants.
- **Reaction Conditions:** Carbon tetrabromide is heated with the fluorinating agent. The temperature required can vary depending on the specific fluorinating agent and catalyst used.
- **Product Formation:** The halogen exchange reaction proceeds to replace two bromine atoms with fluorine atoms to yield **dibromodifluoromethane**.

- **Product Isolation:** The desired product, **dibromodifluoromethane**, is isolated from the reaction mixture, often by distillation.



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- To cite this document: BenchChem. [The Synthesis and Discovery of Dibromodifluoromethane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].

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